molecular formula C8H11NO2 B091031 Bucrilate CAS No. 1069-55-2

Bucrilate

Cat. No.: B091031
CAS No.: 1069-55-2
M. Wt: 153.18 g/mol
InChI Key: QRWOVIRDHQJFDB-UHFFFAOYSA-N
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Description

Bucrylate, also known as isobutyl cyanoacrylate, is a liquid tissue adhesive widely used in medical procedures. It is a bactericidal liquid monomer that rapidly polymerizes in the presence of small amounts of moisture to form a strong adhesive. This property makes it particularly useful for closing incisions and lacerations without the need for sutures, as well as for strengthening sutures .

Preparation Methods

Bucrylate is synthesized through the esterification of cyanoacrylic acid with isobutyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods often involve large-scale esterification processes followed by purification steps to obtain high-purity bucrylate .

Chemical Reactions Analysis

Bucrylate undergoes various chemical reactions, including polymerization, hydrolysis, and degradation. In the presence of moisture, bucrylate rapidly polymerizes to form a strong adhesive bond. It can also undergo hydrolysis, leading to the formation of cyanoacrylic acid and isobutyl alcohol. Common reagents used in these reactions include water and acid catalysts. The major products formed from these reactions are polymers and the hydrolysis products .

Scientific Research Applications

Bucrylate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a tissue adhesive for transcatheter embolization in radiological and endoscopic interventions to occlude vessels and stop bleedings. Bucrylate is also employed in dental procedures to achieve hemostasis and promote healing in tooth extraction sites. Additionally, it is used in the treatment of varicocele through transcatheter embolization, providing a non-surgical alternative to traditional surgical methods .

Mechanism of Action

The mechanism of action of bucrylate involves its rapid polymerization in the presence of moisture, forming a strong adhesive bond. This polymerization process is initiated by the presence of water, which acts as a catalyst. The resulting polymer forms a stable and durable bond that can effectively close wounds and occlude blood vessels. Bucrylate’s bactericidal properties further enhance its effectiveness in medical applications by reducing the risk of infection .

Comparison with Similar Compounds

Bucrylate is similar to other cyanoacrylate compounds, such as butyl cyanoacrylate and ethyl cyanoacrylate. bucrylate is unique in its specific use as a tissue adhesive for medical applications. Compared to butyl cyanoacrylate, bucrylate has a faster polymerization rate and forms a stronger adhesive bond. Ethyl cyanoacrylate, on the other hand, is commonly used in industrial applications as a fast-acting adhesive. The unique properties of bucrylate make it particularly suitable for medical procedures requiring strong and rapid adhesion .

Similar Compounds

  • Butyl cyanoacrylate
  • Ethyl cyanoacrylate
  • Methyl cyanoacrylate
  • Octyl cyanoacrylate

Bucrylate’s unique combination of rapid polymerization, strong adhesive properties, and bactericidal effects make it a valuable compound in various scientific and medical applications.

Properties

IUPAC Name

2-methylpropyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWOVIRDHQJFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26809-38-1
Record name Poly(isobutyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26809-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1061447
Record name Isobutyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-55-2, 26809-38-1
Record name Isobutyl 2-cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucrylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyisobutyl cyanoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026809381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV1F859Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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